molecular formula C9H10FN B13586878 4-fluoro-2,3-dihydro-1H-inden-5-amine

4-fluoro-2,3-dihydro-1H-inden-5-amine

Cat. No.: B13586878
M. Wt: 151.18 g/mol
InChI Key: FEFOOLKUXKRLQG-UHFFFAOYSA-N
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Description

4-Fluoro-2,3-dihydro-1H-inden-5-amine is a chemical compound that belongs to the class of indene derivatives It is characterized by the presence of a fluorine atom at the 4th position and an amine group at the 5th position on the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-2,3-dihydro-1H-inden-5-amine typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-fluoro-2,3-dihydro-1H-indene.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-2,3-dihydro-1H-inden-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2)

    Substitution: Sodium methoxide (NaOCH3), sodium ethoxide (NaOCH2CH3)

Major Products Formed:

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted indene derivatives

Mechanism of Action

The mechanism of action of 4-fluoro-2,3-dihydro-1H-inden-5-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to elucidate its mechanism of action .

Comparison with Similar Compounds

  • 4-Fluoro-2,3-dihydro-1H-inden-1-amine
  • 4-Fluoro-1-indanone
  • 4-Fluoro-3-phenyl-1H-indole-2-carbonyl derivatives

Comparison: 4-Fluoro-2,3-dihydro-1H-inden-5-amine is unique due to the specific position of the fluorine and amine groups on the indene ring. This structural arrangement imparts distinct chemical and biological properties compared to other similar compounds. For instance, the presence of the fluorine atom at the 4th position enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry .

Biological Activity

4-Fluoro-2,3-dihydro-1H-inden-5-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic implications, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
CAS Number 2731008-13-0
Molecular Formula C9H10FN
Molecular Weight 151.18 g/mol
Structural Formula Structural Formula

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may act as a covalent inhibitor of protein-protein interactions, particularly those involving lysine residues in target proteins . This mechanism enhances its potency and selectivity compared to non-covalent agents.

Pharmacological Profiles

  • Anticancer Activity :
    • Studies have shown that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives have been tested for their ability to inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 .
    • The compound's structural analogs were found to enhance caspase activity, indicating a potential mechanism for inducing programmed cell death.
  • Enzyme Inhibition :
    • Research has identified that certain fluorinated compounds can inhibit monoamine oxidase (MAO) enzymes, which are crucial in the metabolism of neurotransmitters. The IC50 values for some derivatives indicate strong inhibitory effects, suggesting potential applications in treating mood disorders .

Toxicity and Safety

The safety profile of this compound is essential for its therapeutic application. Toxicological studies have indicated that it can cause skin irritation and is harmful if ingested . Therefore, handling precautions are necessary when working with this compound.

Case Studies

Several case studies highlight the biological activity of 4-fluoro-2,3-dihydro-1H-inden-5-amines:

  • Study on Anticancer Properties :
    • A study evaluated the effects of a series of fluorinated indenes on breast cancer cells. The results demonstrated that these compounds could effectively reduce cell viability at micromolar concentrations and induce apoptosis through caspase activation .
  • MAO Inhibition Study :
    • A comparative analysis was performed on various derivatives of indene compounds for MAO-B inhibition. The study revealed that certain modifications significantly enhanced inhibitory potency, with IC50 values as low as 21 nM observed for some compounds .

Properties

Molecular Formula

C9H10FN

Molecular Weight

151.18 g/mol

IUPAC Name

4-fluoro-2,3-dihydro-1H-inden-5-amine

InChI

InChI=1S/C9H10FN/c10-9-7-3-1-2-6(7)4-5-8(9)11/h4-5H,1-3,11H2

InChI Key

FEFOOLKUXKRLQG-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)N)F

Origin of Product

United States

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